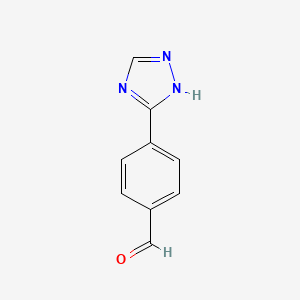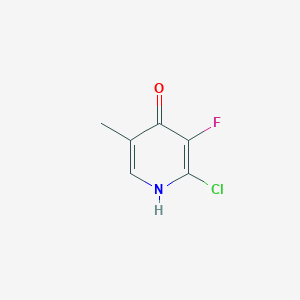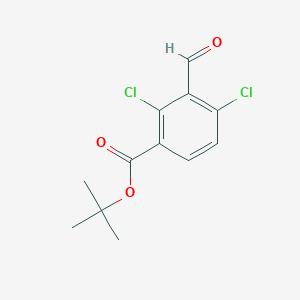
tert-Butyl 2,4-dichloro-3-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,4-dichloro-3-formylbenzoate is an organic compound with the molecular formula C12H12Cl2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,4-dichloro-3-formylbenzoate typically involves the esterification of 2,4-dichloro-3-formylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,4-dichloro-3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 2,4-dichloro-3-carboxybenzoic acid.
Reduction: 2,4-dichloro-3-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2,4-dichloro-3-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Derivatives of benzoic acid are known to exhibit antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its structural features make it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity are advantageous in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2,4-dichloro-3-formylbenzoate depends on its specific application. In chemical reactions, the formyl group and chlorine atoms are key reactive sites. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effects of the chlorine atoms, which increase the electrophilicity of the formyl group.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-formylbenzoate: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.
2,4-dichloro-3-formylbenzoic acid: Contains a carboxylic acid group instead of the tert-butyl ester, affecting its solubility and reactivity.
tert-Butyl 2,4-dichlorobenzoate: Lacks the formyl group, limiting its use in certain synthetic applications.
Uniqueness
tert-Butyl 2,4-dichloro-3-formylbenzoate is unique due to the presence of both chlorine atoms and the formyl group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound in organic synthesis and research applications.
Properties
Molecular Formula |
C12H12Cl2O3 |
|---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
tert-butyl 2,4-dichloro-3-formylbenzoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-12(2,3)17-11(16)7-4-5-9(13)8(6-15)10(7)14/h4-6H,1-3H3 |
InChI Key |
YTGBPZMHQRYUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



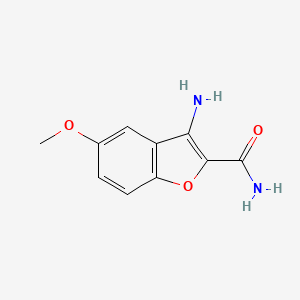
![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
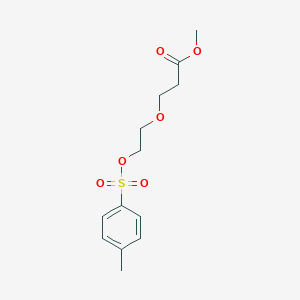
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
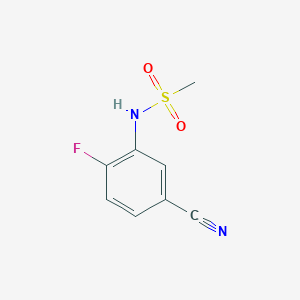
![4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13925741.png)
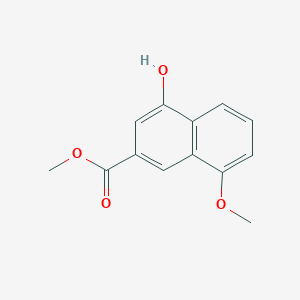
![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)

![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)
